aTAG-4531
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Overview
Description
aTAG-4531 is a novel highly potent and selective degrader of MTH1 fusion proteins.
Scientific Research Applications
Semantic Web Technologies for Biomedical Research : A study by Samwald & Stenzhorn (2010) discusses the aTag (‘associative tags’) convention, aimed at simplifying the entry barriers to the biomedical Semantic Web. aTags are HTML+RDFa snippets embedded with RDF/OWL based on the SIOC vocabulary and domain ontologies. This technology facilitates the development of integrated datasets and interoperable applications in biomedical research.
Programming Paradigms for Networked Sensing : Bakshi & Prasanna (2005) provide an overview of the data-driven Abstract Task Graph (ATaG) model in the context of programming sensor networks. This model focuses on distributed, phenomenon-centric collaborative computation, essential for modern networked sensor systems and pervasive computing. The research presents prototypes for creating ATaG-based systems, emphasizing architecture-independent programming and automatic software synthesis for sensor networks. For more details, see their work here.
Ultra-High Resolution Structural MRI Data Repository : The ATAG project, as described by Forstmann et al. (2014), offers ultra-high resolution 7 Tesla MRI scans, crucial for understanding brain function and networks. This data repository, including whole-brain and reduced field-of-view scans, can inform the positioning of electrodes for deep-brain stimulation in various neuropsychiatric diseases. The detailed study is available here.
ATAC-Seq for Epigenomic Profiling : Buenrostro et al. (2013) describe an assay for transposase-accessible chromatin using sequencing (ATAC-seq). This method is a rapid and sensitive approach for integrative epigenomic analysis, capturing open chromatin sites and revealing the interplay between genomic locations of open chromatin, DNA-binding proteins, and nucleosomes. More about this can be found in their publication here.
Bibliometric Analysis of ATAC-Seq in Cancer Biology : Zhao et al. (2020) analyze the impact of ATAC-seq on cancer biology, especially in leukemia studies. This technology has been pivotal in understanding carcinogenesis, anticancer immunity, and targeted therapy. The detailed analysis is available here.
Geophysical Surveys in Archaeology : Somers, Hargrave, & Simms (2003) discuss the use of ATAGS (Automated Tool for Archaeo-Geophysical Survey) in efficiently utilizing geophysical techniques for cultural resource management. This tool aids in developing effective survey designs for archaeological sites. The full study is available here.
ATAC‐seq for Chromatin Accessibility Genome‐Wide : Buenrostro, Wu, Chang, & Greenleaf (2015) detail ATAC‐seq, a method for mapping chromatin accessibility across the genome. This technique uses Tn5 transposase to probe DNA accessibility, offering insights into regions of transcription‐factor binding and nucleosome position. The full study can be found here.
NGS in Biodiversity Studies : Pandey, Nolte, Boenigk, & Schlötterer (2011) developed CANGS DB, a database tool for managing 454 sequencing data in biodiversity research. This tool helps in processing, storing, and analyzing sequencing data, particularly useful for non-bioinformaticians and collaborative projects. More information is available here.
Properties
Molecular Formula |
C46H39F2N9O7 |
---|---|
Molecular Weight |
867.8708 |
IUPAC Name |
N-Cyclopropyl-6-(4-((4-(4-(((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)butyl)carbamoyl)-3-fluorophenyl)-7-fluoro-4-(phenylamino)quinoline-3-carboxamide |
InChI |
InChI=1S/C46H39F2N9O7/c47-34-19-25(31-20-32-36(21-35(31)48)50-22-33(43(60)52-27-12-13-27)41(32)51-26-7-2-1-3-8-26)11-14-29(34)42(59)49-17-4-5-18-56-23-28(54-55-56)24-64-38-10-6-9-30-40(38)46(63)57(45(30)62)37-15-16-39(58)53-44(37)61/h1-3,6-11,14,19-23,27,37H,4-5,12-13,15-18,24H2,(H,49,59)(H,50,51)(H,52,60)(H,53,58,61) |
InChI Key |
BNHRIFMLKOQTPS-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(NC2=CC=CC=C2)C3=CC(C4=CC=C(C(NCCCCN5N=NC(COC6=CC=CC(C(N7C(CC8)C(NC8=O)=O)=O)=C6C7=O)=C5)=O)C(F)=C4)=C(F)C=C3N=C1)NC9CC9 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
aTAG-4531; aTAG 4531; aTAG4531 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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